Calcium polystyrene sulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Polystyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

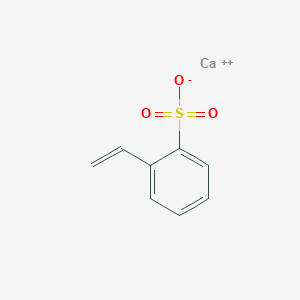

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-ethenylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Ca/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBYVKWTVVYTPL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7CaO3S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28210-41-5 (Parent) | |

| Record name | Calcium polystyrene sulfonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37286-92-3 | |

| Record name | Calcium polystyrene sulfonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(1-(4-sulfophenyl)ethylen) calciumsalz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: The Synthesis Mechanism of Calcium Polystyrene Sulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium polystyrene sulfonate is a critical cation-exchange resin employed in the therapeutic management of hyperkalemia. Its efficacy is intrinsically linked to its polymeric structure and the density of its functional sulfonic acid groups. This guide provides an in-depth exploration of the synthesis mechanism, from the foundational polymerization of the styrene-divinylbenzene backbone to the critical sulfonation and subsequent ion-exchange processes that yield the final active pharmaceutical ingredient. We will dissect the causality behind experimental choices, detail self-validating protocols, and provide a comprehensive mechanistic understanding grounded in authoritative references.

Part 1: Genesis of the Polymer Backbone - Styrene-Divinylbenzene Copolymerization

The synthesis of this compound begins with the creation of a robust, insoluble polymer matrix. This is typically achieved through the suspension polymerization of styrene with divinylbenzene (DVB) as a cross-linking agent.[1][2]

Mechanism & Rationale: The process is a free-radical polymerization. A monomer phase, consisting of styrene, DVB, and a radical initiator (e.g., benzoyl peroxide), is dispersed as fine droplets in an aqueous phase.[2] A stabilizing agent, such as polyvinyl alcohol, is used to prevent the droplets from coalescing.[1] Heating the mixture initiates the decomposition of the initiator, generating free radicals that attack the vinyl groups of the styrene and DVB monomers, propagating the polymer chains. The DVB, possessing two vinyl groups, creates cross-links between the linear polystyrene chains, rendering the resulting polymer beads insoluble and mechanically stable.[3] The degree of cross-linking, controlled by the DVB concentration, is a critical parameter; it influences the resin's porosity, swelling characteristics, and ultimately, its ion-exchange kinetics.[4]

Diagram 1: Workflow for Styrene-DVB Copolymer Synthesis.

Part 2: Functionalization - The Mechanism of Sulfonation

The inert polystyrene-DVB backbone is functionalized via electrophilic aromatic substitution to introduce sulfonic acid (-SO₃H) groups. This step is the heart of the synthesis, as it imbues the polymer with its ion-exchange capability.

Core Mechanism: Electrophilic Aromatic Substitution The sulfonation of the phenyl rings in the polystyrene backbone is a classic electrophilic aromatic substitution reaction.[3] The process can be summarized in three key steps:

-

Generation of the Electrophile: The sulfonating agent, typically concentrated sulfuric acid (H₂SO₄) or oleum (H₂SO₄ saturated with SO₃), generates the potent electrophile, sulfur trioxide (SO₃).[3][5]

-

Attack of the Aromatic Ring: The π-electron system of the phenyl ring acts as a nucleophile, attacking the electrophilic SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (typically HSO₄⁻) removes a proton from the carbon atom bearing the -SO₃H group, restoring the aromaticity of the ring and yielding the sulfonated product.

The sulfonation reaction predominantly occurs at the para position of the phenyl ring relative to the polymer backbone.[6] This is due to the steric hindrance imposed by the polymer chain, which shields the ortho positions from the bulky electrophile.

Diagram 2: Mechanism of Electrophilic Sulfonation on the Polystyrene Ring.

Critical Process Parameters and Their Scientific Rationale

The degree of sulfonation and the integrity of the final product are highly dependent on several process parameters. Optimizing these variables is key to achieving the desired ion-exchange capacity while minimizing side reactions.[4]

| Parameter | Effect on Synthesis | Rationale |

| Sulfonating Agent | Determines reactivity and side reactions. Oleum or SO₃ complexes are more potent than concentrated H₂SO₄.[1][6][7] | Stronger agents provide a higher concentration of the SO₃ electrophile, accelerating the reaction but also increasing the risk of forming sulfone cross-links.[6] |

| Reaction Temperature | Higher temperatures increase the reaction rate but can promote degradation and side reactions.[2][8] | Sulfonation is an equilibrium-controlled process. Elevated temperatures (e.g., 70-95°C) shift the equilibrium towards the products but can also provide the activation energy for undesirable sulfone bridge formation.[9] |

| Reaction Time | Longer duration increases the degree of sulfonation, up to a saturation point.[2][8] | Sufficient time is required for the sulfonating agent to diffuse into the polymer beads and react. However, prolonged exposure can lead to excessive cross-linking or degradation.[2] |

| Swelling Agent | Use of a solvent like 1,2-dichloroethane (DCE) or dichloromethane swells the polymer beads.[2][8] | Swelling expands the polymer network, increasing the accessible surface area of the phenyl rings and facilitating more uniform and complete sulfonation.[8] |

Protocol: Sulfonation of Polystyrene-DVB Beads

This protocol is a representative methodology synthesized from established literature.[2][8]

-

Pre-treatment (Swelling): Dry P-DVB copolymer beads (e.g., 100 g) are placed in a reaction vessel. A swelling agent such as 1,2-dichloroethane (DCE) is added to immerse the beads, and the mixture is agitated for 30-60 minutes at room temperature.

-

Sulfonation Reaction: Concentrated sulfuric acid (98%, e.g., 600 mL) is carefully added to the swollen bead slurry.[8] The reactor is heated to the target temperature (e.g., 80°C) and maintained with continuous stirring for a set duration (e.g., 4-8 hours).[8][9]

-

Quenching & Washing: After the reaction period, the mixture is cooled. The sulfonated resin is then quenched by slowly adding it to a large volume of cold water. The beads are thoroughly washed with deionized water until the washings are neutral to remove residual acid.

-

Drying: The resulting polystyrene sulfonic acid resin (H⁺ form) is filtered and dried at a controlled temperature (e.g., 80-105°C) until a constant weight is achieved.[8]

Part 3: Final Conversion - Ion Exchange to Calcium Form

The final step involves converting the polystyrene sulfonic acid (H⁺ form) or its sodium salt (Na⁺ form) into the desired calcium form. This is an ion-exchange process governed by chemical equilibrium.

Mechanism: Neutralization and Ion Displacement The process involves two primary stages:

-

Neutralization (if starting from H⁺ form): The strongly acidic sulfonic acid groups are first neutralized. While this can be done directly with a calcium base like calcium hydroxide (slaked lime), industrial processes often first convert the resin to the sodium form using sodium hydroxide (NaOH) for better process control.[3][9]

-

Calcium Exchange: The resin, now in the H⁺ or Na⁺ form, is exposed to a solution with a high concentration of calcium ions (e.g., from calcium chloride or calcium hydroxide).[10][11] The divalent Ca²⁺ ions displace the monovalent H⁺ or Na⁺ ions bound to the sulfonate groups. The equilibrium is driven towards the calcium form by the high concentration of Ca²⁺ in the surrounding solution.[12]

Diagram 3: Ion Exchange from Sodium to Calcium Form.

Protocol: Conversion to this compound

This protocol outlines the conversion from the acid form to the calcium form.[10]

-

Slurry Preparation: The washed polystyrene sulfonic acid resin is suspended in deionized water.

-

Neutralization: A slurry of calcium hydroxide [Ca(OH)₂] is slowly added to the resin slurry with vigorous stirring. The pH of the mixture is continuously monitored.

-

pH Adjustment: The addition of calcium hydroxide continues until the pH of the solution stabilizes in the desired range (e.g., pH 8).[10] This ensures complete neutralization of the sulfonic acid groups.

-

Washing and Isolation: The resin is filtered and washed extensively with deionized water to remove any unreacted calcium hydroxide and other soluble impurities.

-

Drying: The final this compound product is dried under vacuum at a specified temperature (e.g., 80°C) to meet the loss on drying specifications outlined in pharmacopoeias.[13]

Part 4: Analytical Characterization for Quality Control

Rigorous analytical testing is essential to validate the synthesis and ensure the final product meets pharmacopoeial standards for identity, strength, quality, and purity.

| Test | Method | Purpose | Reference Standard |

| Identification | Infrared (IR) Spectrophotometry | Confirms the chemical structure by comparing the spectrum to a reference standard, identifying key functional groups like S=O.[13] | USP/Ph. Eur. Reference Standard |

| Calcium Content | Titration or Atomic Emission Spectrophotometry | Quantifies the amount of calcium bound to the resin, ensuring proper ion exchange. | 7.0% - 9.5% (dried basis)[13][14] |

| Potassium Exchange Capacity | Titration / Ion Chromatography | Measures the functional capacity of the resin to bind potassium, which is its primary therapeutic action. | 1.3 - 2.0 mEq/g (dried basis)[14] |

| Loss on Drying | Gravimetric Analysis | Determines the water content of the final product. | Not more than 10.0%[13] |

| Purity (Heavy Metals, Styrene) | AAS, HPLC | Ensures the absence of harmful impurities from the manufacturing process. | <10 ppm (Heavy Metals), <1 ppm (Styrene)[14] |

Conclusion

The synthesis of this compound is a multi-step process rooted in fundamental principles of polymer chemistry and organic reactions. From the controlled chaos of suspension polymerization to the precise electrophilic attack during sulfonation and the final equilibrium-driven ion exchange, each stage requires meticulous control of reaction parameters. Understanding the causality behind these steps—why specific reagents are chosen, how temperature modulates the reaction, and what side reactions must be avoided—is paramount for researchers and drug development professionals. This knowledge enables the consistent and reliable production of a safe and effective active pharmaceutical ingredient for the treatment of hyperkalemia.

References

- Patsnap Synapse. (2024). What is the mechanism of this compound?

- SciELO. (2016). Synthesis and structural characterization of sulfonated styrene divinylbenzene copolymers as stabilizers for metallic nanoparticles. Rev. LatinAm. Metal. Mater. vol. 36 no. 1.

- National Institutes of Health (NIH). (n.d.). Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery.

- ACS Publications. (n.d.). Sulfonated Styrene−Divinybenzene Resins: Optimizing Synthesis and Estimating Characteristics of the Base Copolymers and the Resins. Industrial & Engineering Chemistry Research.

- ResearchGate. (n.d.). Sulfonated Ion Exchange Polystyrene Composite Resin for Calcium Hardness Removal.

- Wikipedia. (n.d.). Polystyrene sulfonate.

- Google Patents. (n.d.). CN102746429A - Preparation method for polystyrene sulfonic acid type ion exchange resin.

- MDPI. (2014). Sulfonation Process and Desalination Effect of Polystyrene/PVDF Semi-Interpenetrating Polymer Network Cation Exchange Membrane.

- MDPI. (n.d.). Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers.

- Google Patents. (n.d.). CN1125093C - Process for preparing polystyrene sulfonate.

- ResearchGate. (2018). Preparation and Evaluation of Calcium Polystyrene Sulphonate (CPS) containing proliposomes.

- Google Patents. (n.d.). KR101037223B1 - Polystyrenesulfonic Acid Calcium Salt Nanoparticles with Hyperkalemia Inhibitory Effect.

- Google Patents. (n.d.). Preparation method of sodium polystyrene sulfonate ion exchange resin.

- Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents.

- ACS Publications. (n.d.). Effects of Ca2+ Ion Condensation on the Molecular Structure of Polystyrene Sulfonate at Air–Water Interfaces. Langmuir.

- ResearchGate. (2014). (PDF) Sulfonation Process and Desalination Effect of Polystyrene/PVDF Semi-Interpenetrating Polymer Network Cation Exchange Membrane.

- Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound.

- ResearchGate. (n.d.). Sulfonated Ion Exchange Polystyrene Composite Resin for Calcium Hardness Removal.

- GL Sciences. (n.d.). Purity Test of this compound, with reference to the Japanese Pharmacopoeia, 16th Edition.

- YouTube. (2015). Polystyrene sulfonate.

Sources

- 1. Synthesis and structural characterization of sulfonated styrene divinylbenzene copolymers as stabilizers for metallic nanoparticles [ve.scielo.org]

- 2. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polystyrene sulfonate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102746429A - Preparation method for polystyrene sulfonic acid type ion exchange resin - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. CN101864019A - Preparation method of sodium polystyrene sulfonate ion exchange resin - Google Patents [patents.google.com]

- 10. CN1125093C - Process for preparing polystyrene sulfonate - Google Patents [patents.google.com]

- 11. KR101037223B1 - Polystyrenesulfonic Acid Calcium Salt Nanoparticles with Hyperkalemia Inhibitory Effect - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. mubychem.net [mubychem.net]

In-Depth Technical Guide: Physicochemical Properties of Calcium Polystyrene Sulfonate

Abstract

Calcium polystyrene sulfonate is a critical cation-exchange resin employed in the pharmaceutical sector for the management of hyperkalemia.[1][2] Its therapeutic effectiveness is fundamentally dependent on its physicochemical characteristics. This guide provides an in-depth technical examination of the core physicochemical properties of this compound, offering detailed scientific insights and validated experimental protocols for their characterization. The methodologies presented are designed to be self-validating, ensuring robust and reproducible data for researchers, scientists, and professionals in drug development.

Introduction: Structure and Therapeutic Role

This compound is a cation-exchange resin that functions by swapping calcium ions for potassium ions within the gastrointestinal tract, primarily in the large intestine.[3] This action effectively lowers elevated potassium levels in the blood.[3] The polymer's backbone is composed of polystyrene cross-linked with divinylbenzene, which is then sulfonated to introduce sulfonic acid functional groups.[3][4][5] These negatively charged sulfonic acid groups are where the ion exchange occurs.[3] Initially saturated with calcium ions, the resin has a higher affinity for potassium ions, leading to an exchange that traps potassium within the resin structure, which is then excreted from the body.[3]

The molecular formula is represented as (C₈H₈O₃S)x·xCa.[6] It appears as a cream to light brown or pale yellowish-white fine powder and is practically insoluble in water and ethanol.[1][7][8]

Core Physicochemical Properties and Their Analytical Protocols

The clinical performance and quality of this compound are dictated by several key physicochemical properties. Precise measurement and control of these characteristics are paramount for ensuring drug safety, efficacy, and batch-to-batch consistency.

Ion-Exchange Capacity

Significance: The ion-exchange capacity is a direct measure of the resin's therapeutic potency, quantifying the amount of potassium it can bind. A higher capacity indicates a more effective drug. According to British Pharmacopoeia (BP) and Japanese Pharmacopoeia (JP) standards, each gram of the dried substance should exchange between 1.3 and 2.0 mEq of potassium.[1][8]

Experimental Protocol: Determination of Potassium Exchange Capacity

This protocol employs a well-established method involving incubation with a potassium solution followed by determination of the remaining unbound potassium.

Materials:

-

This compound resin

-

Potassium chloride and potassium hydrogen carbonate solution (Solution A)

-

Deionized water

-

Glass-stoppered flasks (250 mL)

-

Mechanical shaker

-

Filtration apparatus

-

Atomic emission spectrophotometer

Procedure:

-

Resin Incubation: Accurately weigh approximately 3 g of the resin into a dry 250 mL glass-stoppered flask.

-

Potassium Exchange: Add 100 mL of Solution A (containing 0.7455% w/v potassium chloride and 0.4401% w/v potassium hydrogen carbonate in water).

-

Shaking: Stopper the flask and shake for 15 minutes to facilitate ion exchange.[8]

-

Sample Preparation: Filter the solution and dilute 2 mL of the filtrate to 1000 mL with deionized water.

-

Analysis: Determine the concentration of unbound potassium in the diluted filtrate by atomic emission spectrophotometry at a wavelength of 766.5 nm.[8]

-

Calculation: The potassium exchange capacity is calculated based on the difference between the initial and final potassium concentrations in the solution.

Causality and Trustworthiness: This method directly measures the uptake of potassium by the resin under standardized conditions. Atomic emission spectrophotometry is a highly sensitive and specific technique for quantifying potassium, ensuring the accuracy and reliability of the results. The protocol's adherence to pharmacopeial standards provides a self-validating system for quality control.

Particle Size Distribution

Significance: Particle size distribution is a critical physical attribute that influences the resin's reactivity and patient experience. Finer particles offer a larger surface area, potentially leading to a more rapid ion exchange. However, excessively fine particles can impart a gritty texture, affecting palatability. Pharmacopoeial standards often specify that not more than 1% of the particles should be retained on a 150 µm sieve.[1][8]

Experimental Protocol: Particle Size Analysis by Laser Diffraction

Instrumentation:

-

Laser diffraction particle size analyzer

-

Liquid dispersion unit

Procedure:

-

Sample Preparation: A representative sample of the this compound powder is suspended in a suitable liquid dispersant.

-

Measurement: The suspension is circulated through the measurement cell of the laser diffraction instrument. A laser beam passes through the sample, and the scattered light pattern is detected by an array of detectors.

-

Data Analysis: The instrument's software analyzes the scattering pattern to calculate the particle size distribution, typically reported as volume-based results (e.g., D10, D50, D90).

Diagram: Logical Flow of Particle Size Analysis

Caption: Workflow for Laser Diffraction Particle Size Analysis.

Water Content (Loss on Drying) and Hygroscopicity

Significance: The water content of this compound can impact its stability, handling properties, and the accuracy of dosage. Being hygroscopic, the material can absorb moisture from the environment.[9][10] Pharmacopoeial limits for loss on drying are typically not more than 8-10% w/w.[1]

Experimental Protocol: Loss on Drying

Instrumentation:

-

Drying oven

-

Analytical balance

-

Desiccator

Procedure:

-

Initial Weighing: Accurately weigh a sample of the resin in a suitable container.

-

Drying: Place the sample in a drying oven at a specified temperature (e.g., 105 °C) for a defined period.

-

Cooling and Final Weighing: Cool the sample in a desiccator to room temperature and reweigh.

-

Calculation: The percentage loss in weight is calculated and reported as the water content.

Expertise & Experience: While Loss on Drying is a straightforward method, it's important to recognize that it may not be specific for water and could include other volatile components. For a more precise determination of water content, Karl Fischer titration is the preferred method, as it is a highly specific and accurate technique.

Thermal Properties

Significance: Understanding the thermal stability of this compound is essential for defining appropriate storage and processing conditions to prevent degradation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: A small, accurately weighed sample of the resin is placed in the TGA sample pan.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument records the sample's weight as a function of temperature.

-

Data Analysis: The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of different degradation steps. Studies have shown that sulfonated polystyrene begins to degrade at temperatures lower than polystyrene itself, with thermal stability in the range of 175–582 °C.[11] The degradation of the sulfonic acid groups is a key initial step.[11][12]

Diagram: Conceptual Pathway of Thermal Degradation

Caption: Conceptual stages of CPS thermal degradation.

Data Summary Table

| Physicochemical Property | Typical Specification/Value | Significance in Drug Development | Recommended Analytical Method |

| Appearance | Cream to light brown fine powder | Quality control and identification | Visual Inspection |

| Solubility | Practically insoluble in water and ethanol[7] | Defines administration vehicle and in-vivo behavior | Solubility Testing |

| Identification | IR spectrum concordant with reference[7] | Confirms chemical identity and structure | Infrared Spectrophotometry |

| Potassium Exchange Capacity | 1.3 - 2.0 mEq/g (dried basis)[1] | Direct measure of therapeutic activity | Atomic Emission Spectrophotometry |

| Calcium Content | 7.0% - 9.0% w/w (dried basis)[7] | Ensures correct ionic form and potency | Titration or Atomic Absorption |

| Loss on Drying | ≤ 10% w/w[1] | Affects stability, handling, and dosage | Thermogravimetric Analysis |

| Particle Size | NMT 1% retained on 150 µm sieve[1] | Influences reaction rate and palatability | Sieving or Laser Diffraction |

| Styrene (Residual Monomer) | ≤ 1 ppm[1] | Safety and purity requirement | Liquid Chromatography |

| Heavy Metals | ≤ 10 ppm[7][8] | Safety and purity requirement | Colorimetric or Spectroscopic Methods |

Conclusion

The physicochemical properties of this compound are intrinsically linked to its clinical performance and manufacturing consistency. The analytical protocols outlined in this guide provide a comprehensive framework for the robust characterization of this polymer. By implementing these scientifically sound and validated methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of this compound, ultimately benefiting patients with hyperkalemia.

References

- Official Monographs for Part I / this compound.

- Calcium Polystyrene Sulphonate (P-548) - Doshion Polyscience.

- Preparation and Evaluation of Calcium Polystyrene Sulphonate (CPS) containing proliposomes - ResearchGate.

- This compound.

- What is the mechanism of this compound? - Patsnap Synapse.

- Preparation and Evaluation of Calcium Polystyrene Sulphonate (CPS) containing proliposomes. - ResearchGate.

- This compound - PubChem.

- Polystyrene sulfonate - Wikipedia.

- Kinetics Study on Thermal Degradation of Polystyrene and Sulfonated Polystyrene from Styrofoam Waste | Request PDF - ResearchGate.

- Thermal degradation studies of polystyrene sulfonic and polyacrylic carboxylic cationites | Request PDF - ResearchGate.

- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.

- Hygroscopy - Wikipedia.

Sources

- 1. Calcium Polystyrene Sulphonate (P-548) — Doshion Polyscience [doshionpoly.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Polystyrene sulfonate - Wikipedia [en.wikipedia.org]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. mubychem.net [mubychem.net]

- 9. jocpr.com [jocpr.com]

- 10. Hygroscopy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Section 1: The Central Role of Sulfonation in the Therapeutic Function of Calcium Polystyrene Sulfonate

An In-Depth Technical Guide to the Degree of Sulfonation of Calcium Polystyrene Sulfonate

This compound (CPS) is a non-absorbed, cation-exchange polymer essential in the management of hyperkalemia, a condition of elevated potassium levels in the blood, often associated with chronic kidney disease.[1][2] The therapeutic efficacy of this polymer is not inherent to the polystyrene backbone but is imparted by the sulfonic acid functional groups (-SO₃H) chemically grafted onto its aromatic rings.[3] These groups are the active sites for ion exchange.

The polymer is synthesized by the sulfonation of a styrene-divinylbenzene copolymer, followed by neutralization with a calcium source like calcium hydroxide.[4] The Degree of Sulfonation (DS) , which represents the average number of sulfonic acid groups per styrene monomer unit, is the most critical quality attribute of the active pharmaceutical ingredient (API). It directly dictates the polymer's Ion-Exchange Capacity (IEC) —the quantitative measure of its ability to bind cations.[5][6] In the gastrointestinal tract, CPS exchanges its calcium ions for potassium ions, which are then trapped within the resin and excreted from the body in the feces, effectively lowering systemic potassium levels.[7][8]

An inadequate degree of sulfonation results in a lower ion-exchange capacity, rendering the drug sub-potent. Conversely, excessive or poorly controlled sulfonation can affect the polymer's structural integrity and physicochemical properties. Therefore, the precise measurement and control of the degree of sulfonation are paramount for ensuring the safety, quality, and efficacy of this compound. This guide provides a detailed examination of the analytical methodologies employed to quantify this critical parameter.

Section 2: The Impact of Sulfonation on Physicochemical Properties

The introduction of sulfonic acid groups dramatically alters the properties of the inert polystyrene backbone. Understanding this transformation is key to appreciating the analytical challenges and the structure-function relationship.

-

Hydrophilicity: The polar sulfonic acid groups render the hydrophobic polymer more hydrophilic, which is essential for its interaction with aqueous gastrointestinal fluids and the exchange of hydrated potassium ions.[9]

-

Ion-Exchange Capacity (IEC): This is the most direct functional consequence of the DS. A higher DS provides more binding sites, leading to a higher capacity for potassium exchange.[9][10] The relationship is fundamentally stoichiometric.

-

Swelling Behavior: The extent of hydration and swelling of the resin beads in an aqueous environment is influenced by the DS. This property affects the kinetics of ion exchange by controlling the diffusion of ions into and out of the polymer matrix.[11]

-

Thermal Stability: The sulfonation process can impact the thermal stability of the polymer. Thermogravimetric analysis (TGA) shows that the sulfonic acid groups typically degrade at a lower temperature than the polymer backbone, a characteristic that can be exploited for analytical purposes.[12][13]

The following diagram illustrates the synthesis and functionalization process.

Caption: Synthesis pathway of this compound.

Section 3: Analytical Methodologies for Determining Degree of Sulfonation

While the DS is the fundamental chemical property, it is most often measured functionally via the Ion-Exchange Capacity (IEC). Several robust analytical techniques can be employed, each with distinct advantages and principles.

Titrimetric Method: The Gold Standard for Ion-Exchange Capacity

Titration is the most common, reliable, and widely accepted method for determining the IEC of ion-exchange resins in a quality control environment. The principle involves displacing the exchangeable cations on the resin with an excess of another ion and then titrating the displaced ions.

Rationale: This method directly measures the functional capacity of the resin to exchange ions, which is the therapeutic mechanism of action. Its robustness, cost-effectiveness, and high precision make it ideal for routine analysis and release testing.

Detailed Experimental Protocol (based on acid-base titration):

-

Conversion to Acid Form (H⁺):

-

Accurately weigh approximately 1.0 g of the dried this compound sample into a suitable flask or column.

-

Wash the resin with a sufficient volume of 2 M Hydrochloric Acid (HCl) to ensure complete displacement of all calcium ions (Ca²⁺) with protons (H⁺). This converts the resin to its polystyrene sulfonic acid form.

-

Causality: Using a strong acid like HCl in excess ensures the equilibrium of the ion exchange reaction is driven completely towards the H⁺ form, making all active sites available for subsequent titration.

-

Wash the resin with deionized water until the eluate is free of chloride ions (test with silver nitrate solution) and is at a neutral pH. This removes excess HCl that would interfere with the titration.

-

Dry the converted resin to a constant weight, typically in a vacuum oven at a specified temperature (e.g., 80°C for 5 hours).[7]

-

-

Displacement of Protons:

-

Accurately weigh about 0.5 g of the dried H⁺-form resin into a flask.

-

Add a known excess volume (e.g., 100 mL) of a high-concentration neutral salt solution, such as 1 M Sodium Chloride (NaCl).[14]

-

Stir the suspension for a defined period (e.g., 1-2 hours) to allow for complete exchange of the H⁺ ions on the resin with Na⁺ ions from the solution.[15]

-

Causality: The high concentration of Na⁺ ions forces the exchange equilibrium, releasing one H⁺ ion into the solution for every sulfonic acid site.

-

-

Titration:

-

Filter the resin suspension if necessary, or titrate the entire slurry directly.

-

Add 2-3 drops of a suitable indicator, such as phenolphthalein.[1]

-

Titrate the liberated H⁺ ions with a standardized solution of 0.1 M Sodium Hydroxide (NaOH) until the endpoint is reached (a persistent pale pink color for phenolphthalein).[1][16]

-

Perform a blank titration on an equal volume of the NaCl solution to account for any acidity not originating from the resin.

-

-

Calculation of Ion-Exchange Capacity:

-

The IEC, in milliequivalents per gram (meq/g), is calculated using the following formula:

IEC (meq/g) = [(V_sample - V_blank) * M_NaOH] / W_resin

Where:

-

V_sample = Volume of NaOH used for the sample titration (mL)

-

V_blank = Volume of NaOH used for the blank titration (mL)

-

M_NaOH = Molarity of the standardized NaOH solution (mol/L or meq/mL)

-

W_resin = Weight of the dried H⁺-form resin (g)

-

-

Caption: Workflow for IEC determination by acid-base titration.

Spectroscopic Methods

Spectroscopic techniques offer alternative, often faster, methods for estimating the DS, though they are typically used in research or for process monitoring rather than for final product release in a GMP setting unless thoroughly validated.

-

¹H NMR Spectroscopy: For soluble sulfonated polystyrene, ¹H NMR is a powerful tool. The DS can be calculated by comparing the integrated area of the aromatic protons on the sulfonated rings with that of the non-sulfonated rings.[5] However, pharmaceutical-grade CPS is a cross-linked, insoluble resin, making high-resolution liquid-state NMR impractical.

-

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used for quantitative analysis.[17] The intensity of absorption bands characteristic of the sulfonate group (e.g., symmetric and asymmetric S=O stretching around 1000-1250 cm⁻¹) can be correlated with the DS.[18] This requires creating a calibration curve using standards with known DS values, as determined by a primary method like titration. It is a rapid, non-destructive technique suitable for at-line process control.[11]

Thermal Methods (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. Sulfonated polystyrene exhibits a distinct two-stage decomposition: the first mass loss corresponds to the degradation of the sulfonic acid groups, and the second, at a higher temperature, corresponds to the decomposition of the polymer backbone.[13][19] The DS can be calculated from the percentage of mass lost in the first step. This method is useful for material characterization but can be less precise than titration for QC purposes.[5]

Comparison of Methodologies

| Method | Principle | Advantages | Limitations | Typical Application |

| Titration | Chemical reaction and stoichiometry | High precision & accuracy, direct measure of functional property, low cost, well-established (gold standard). | Time-consuming, requires careful sample preparation, uses chemical reagents. | QC release testing, stability testing, method validation.[6] |

| ¹H NMR | Nuclear spin resonance | Provides detailed structural information, highly accurate for soluble polymers. | Not suitable for insoluble, cross-linked resins like CPS.[5] | R&D, structural characterization of soluble analogues. |

| FTIR | Infrared light absorption | Rapid, non-destructive, suitable for automation.[18] | Indirect measurement, requires calibration with primary standards, lower precision than titration.[11][17] | In-process control, raw material screening. |

| TGA | Mass loss upon heating | Provides information on thermal stability, small sample size. | Less precise than titration, potential for overlapping decomposition steps.[5][19] | R&D, material characterization. |

Section 4: Quality Control and Regulatory Considerations

The quality of this compound is governed by pharmacopeial monographs and validated according to international guidelines.

Pharmacopeial Specifications

Pharmacopeias like the British Pharmacopoeia (BP) and Japanese Pharmacopoeia (JP) do not set limits for the "Degree of Sulfonation" directly. Instead, they control the functional consequences of sulfonation through two key tests: Calcium Content and Potassium Exchange Capacity .[7][10][20]

| Parameter | Japanese Pharmacopoeia (JP) Specification [7] | British Pharmacopoeia (BP) Specification [20] | Rationale |

| Calcium Content | 7.0% to 9.0% (dried basis) | 6.5% to 9.5% (dried basis) | Confirms the correct salt form and provides an indirect measure of the number of available anionic sulfonate sites. |

| Potassium Exchange Capacity | 1.36 to 1.82 meq/g (dried basis) | 1.3 to 2.0 meq/g (dried basis) | Directly measures the therapeutic functionality of the resin. This is the most critical performance-related attribute. |

| Converted from 0.053-0.071 g of K per g of resin. |

These specifications ensure that each batch of the API has the correct number of active sites (inferred from calcium content) and that these sites are functionally capable of binding the target ion (potassium exchange capacity).

Principles of Analytical Method Validation

Any method used for the release testing of a pharmaceutical product must be validated to ensure it is fit for its intended purpose. The validation is performed according to the principles outlined in the ICH Q2(R2) guideline.[21] For the titration method for IEC, this would involve:

-

Specificity: Demonstrating that the titration is not affected by impurities or degradation products. For a titration, this can be confirmed by using it in conjunction with a suitable impurity test.[21]

-

Linearity: Showing that the volume of titrant consumed is directly proportional to the amount of analyte (resin) over a specified range (e.g., 80-120% of the target sample weight).[22][23]

-

Accuracy: Determining the closeness of the measured IEC to the true value, often by analyzing a sample with a known IEC or by spiking samples.[22]

-

Precision:

-

Repeatability: The agreement between results of multiple measurements of the same sample under the same conditions (same analyst, same day, same equipment).

-

Intermediate Precision: The agreement between results from the same sample tested under different conditions (different analysts, different days, different equipment).[24]

-

-

Robustness: Demonstrating that the method is unaffected by small, deliberate variations in method parameters (e.g., stirring time, temperature).

A self-validating system is one where the method's performance is continuously monitored. For titration, this includes the mandatory standardization of the titrant before each use and the use of system suitability checks.[22]

Section 5: Conclusion

The degree of sulfonation is the defining chemical characteristic of this compound, directly governing its therapeutic ion-exchange capacity. While advanced spectroscopic and thermal methods provide valuable characterization data in a research context, titrimetry remains the definitive method for quality control , offering unparalleled precision and a direct measure of the drug's functional activity. The specifications laid out in major pharmacopeias, focusing on calcium content and potassium exchange capacity, provide a robust framework for ensuring the quality and consistency of this vital medication. A thorough understanding and rigorous validation of these analytical methods are essential for any scientist or professional involved in the development and manufacturing of this compound.

References

- Japanese Pharmacopoeia. Official Monographs for Part I / this compound.

- Al-Saleh, M., et al. (2025). Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques. PubMed.

- RECOMPENSE Project. (2025). Titration of Polystyrene sulfonic acid prepared from waste Polystyrene. YouTube.

- Sultan, M. A., et al. (2017). Characterization and Sulfonation Degree of Sulfonated Poly Ether Ether Ketone Using Fourier Transform Infrared Spectroscopy. ResearchGate.

- Wikipedia. Polystyrene sulfonate.

- sanofi-aventis Canada Inc. (2022). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION RESONIUM CALCIUM®.

- ResearchGate. TGA of polystyrene plastic beads. TGA, thermogravimetric analysis.

- Pramono, E., et al. (2018). Sulfonated polystyrene and its characterization as a material of electrolyte polymer. ResearchGate.

- Sánchez Hiza, J. C., et al. (2022). Degree of Sulfonation (DS) - Determination by Different Analytical Techniques in Ionomers Derived from Polystyrene. ResearchGate.

- Sánchez Hiza, J. C., et al. (2022). Degree of sulfonation (DS) - determination by different analytical techniques in ionomers derived from polystyrene. ResearchGate.

- METTLER TOLEDO. (2021). Method Validation: Potentiometric Surfactant Titration. ResearchGate.

- Anmol Chemicals. This compound BP Ph Eur Grade Manufacturers.

- Salim, E., et al. (2021). Synthesis of Polystyrene Sulfonate and Its Characterization as a Polymer Electrolyte Membrane. ResearchGate.

- Sultan, M. A., et al. (2017). (PDF) Characterization and sulfonation degree of sulfonated poly ether ether ketone using Fourier transform infrared spectroscopy. ResearchGate.

- Martindale: The Complete Drug Reference. (2009). This compound. Pharmaceutical Press. Available through various online repositories.

- Wilkie, C. A., et al. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette.

- Richmond Scientific. (2023). Can FT-IR be used for Quantitative Analysis?.

- Swaei, S., et al. (2022). Effect of Tacticity and Degree of Sulfonation of Polystyrene Sulfonate on Calcium-Binding Behavior in the Presence of Dodecyl Sulfate. ResearchGate.

- KKK-T. (n.d.). Ion exchange capacity of cation exchange resin. Kyoto Electronics Manufacturing Co., Ltd..

- ResearchGate. TGA analysis of polystyrene, poly4-vinylstyrene- sulfonic acid, and five different copolymers.

- Jalal, N. M., et al. (2020). FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h sulfonation (d): 4 h sulfonation. ResearchGate.

- ResearchGate. 1 H NMR spectra of three polystyrenes obtained in the presence of different amount of BSC.

- de Dardel, F. (2021). Ion exchange capacity. SUEZ.

- Doshion Polyscience. Calcium Polystyrene Sulphonate (P-548).

- University Handout. Determination of the Exchange Capacity of a Cation Ion-Exchange Resin. ResearchGate.

- Doshion. (n.d.). This compound BP. Squarespace.

- Liu, Y., et al. (2022). Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. OSTI.GOV.

- Mitsubishi Chemical Corporation. (n.d.). Test Method for Ion Exchange Resin.

- ICH. (2023). Validation of Analytical Procedures Q2(R2).

- National Center for Biotechnology Information. This compound. PubChem Compound Summary.

- National Center for Biotechnology Information. (2016). Risks and Benefits of Sodium Polystyrene Sulfonate for Hyperkalemia in Patients on Maintenance Hemodialysis. PubMed Central.

- National Center for Biotechnology Information. (2020). Polysulfonate Resins in Hyperkalemia: A Systematic Review. PubMed Central.

- RAD-AR. (n.d.). This compound "FUSO" Powder. Kusuri-no-Shiori.

- Kim, C. S., & Kim, S. S. (2019). Pharmacologic Treatment of Chronic Hyperkalemia in Patients with Chronic Kidney Disease. KoreaMed Synapse.

- Lee, Y. J., et al. (2016). Effects of this compound on serum potassium. ResearchGate.

- Wackerly, D., & Dunne, C. (2017). Synthesis of Polystyrene and Molecular Weight Determination by 1 H NMR End-Group Analysis. ResearchGate.

Sources

- 1. youtube.com [youtube.com]

- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 3. usp.org [usp.org]

- 4. This compound BP JP Grade n Pure Manufacturers, SDS [mubychem.com]

- 5. researchgate.net [researchgate.net]

- 6. dardel.info [dardel.info]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. researchgate.net [researchgate.net]

- 10. Calcium Polystyrene Sulphonate (P-548) — Doshion Polyscience [doshionpoly.com]

- 11. Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epublications.marquette.edu [epublications.marquette.edu]

- 14. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. richmondscientific.com [richmondscientific.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound BP Ph Eur Manufacturers [calciumpolystyrenesulfonate.com]

- 21. database.ich.org [database.ich.org]

- 22. usp.org [usp.org]

- 23. Validation of titration methods | Metrohm [metrohm.com]

- 24. selectscience.net [selectscience.net]

An In-depth Technical Guide to the Cross-Linking Analysis of Calcium Polystyrene Sulfonate

Abstract

Calcium polystyrene sulfonate is a cation-exchange resin whose therapeutic efficacy as a potassium binder is fundamentally dictated by its three-dimensional polymer network. The degree and nature of the cross-linking within this structure govern critical performance attributes, including ion-exchange capacity, swelling characteristics, and mechanical integrity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and analytical methodologies for the characterization of cross-linking in this compound resins. We delve into the causality behind experimental choices, offering field-proven insights into spectroscopic, thermal, and microscopic techniques. Detailed, self-validating protocols are presented to ensure technical accuracy and reproducibility, grounded in authoritative references.

The Foundational Role of Cross-Linking in this compound

This compound is not a simple linear polymer. It is synthesized through the copolymerization of styrene and a cross-linking agent, most commonly divinylbenzene (DVB).[1] This process creates a vast, interconnected network of polystyrene chains, forming insoluble spherical beads.[1] Subsequent sulfonation introduces sulfonic acid (–SO₃H) functional groups onto the aromatic rings of the polystyrene backbone.[2] These groups are the active sites for ion exchange. Finally, the acidic protons are exchanged for calcium ions to yield the final product.

The cross-linker, DVB, is the primary determinant of the resin's structural architecture. It forms covalent bridges between linear polystyrene chains, creating a robust three-dimensional matrix. The nominal degree of cross-linking is often expressed as the weight percentage of DVB used in the initial polymerization. However, the effective cross-link ratio can be significantly different from the feed ratio due to incomplete reaction of the vinyl groups in DVB.[3]

Furthermore, the sulfonation process itself can introduce a secondary form of cross-linking through the formation of sulfone bridges (Ar-SO₂-Ar) between adjacent phenyl rings.[4] This "post-cross-linking" can increase the overall network density, impacting the resin's swelling ability and ion-exchange kinetics.[4]

The degree of cross-linking is a critical quality attribute because it directly influences:

-

Swelling Behavior: A higher degree of cross-linking restricts the polymer chains' mobility, leading to reduced swelling in aqueous environments.[5]

-

Ion-Exchange Capacity (IEC): While the sulfonic acid groups provide the intrinsic capacity, the accessibility of these sites to ions is governed by the porosity of the cross-linked network.

-

Mechanical Integrity: Adequate cross-linking ensures the resin beads can withstand the mechanical stresses of manufacturing and passage through the gastrointestinal tract.

-

Selectivity and Kinetics: The pore structure, dictated by cross-linking, affects the rate of ion exchange and the resin's selectivity for different cations.

A robust analytical strategy is therefore essential to quantify the degree of cross-linking and understand its impact on the resin's physicochemical properties and therapeutic performance.

Analytical Methodologies for Cross-Linking Characterization

A multi-faceted approach is required to fully characterize the cross-linked network of this compound. No single technique can provide a complete picture; therefore, data from several orthogonal methods should be integrated.

Spectroscopic Analysis

Spectroscopic techniques probe the molecular structure of the polymer, providing direct evidence of the chemical entities involved in the cross-linked network.

FTIR spectroscopy is an invaluable tool for confirming the functional groups present in the resin and identifying changes related to the polymer backbone and sulfonation.[6] It provides a qualitative assessment of the resin's chemical identity.

Key Spectral Features for this compound:

-

Sulfonic Acid Group (–SO₃⁻): Strong absorbance bands around 1173 cm⁻¹ and 1035 cm⁻¹ are characteristic of the antisymmetric and symmetric stretching of the O=S=O group, respectively.[7]

-

Polystyrene Backbone: Aromatic C=C stretching vibrations are observed at approximately 1600 cm⁻¹, 1494 cm⁻¹, and 1451 cm⁻¹.[8][9]

-

Cross-Linking: While DVB itself does not have a unique, easily identifiable peak separate from the polystyrene backbone in the final polymer, changes in the fingerprint region (below 1000 cm⁻¹) can be indicative of the substitution patterns on the aromatic rings, which are influenced by cross-linking. A drastic decrease in the intensity of aromatic C-H and aliphatic CH₂ stretching vibrations can also evidence cross-linking.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No special preparation is needed. Place a small amount of the dry resin powder directly onto the ATR crystal.

-

Apparatus: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectral range should be at least 4000–600 cm⁻¹.

-

-

Data Analysis:

Solid-state ¹³C NMR is the most powerful and direct method for the quantitative determination of the effective degree of cross-linking.[11] Unlike FTIR, it can distinguish between the different carbon environments within the polymer, allowing for the quantification of unreacted vinyl groups from the DVB cross-linker.

Principle of Quantification: The degree of cross-linking is determined by quantifying the number of residual, unreacted vinyl groups relative to the total number of aromatic carbons in the polymer backbone.[3] A lower number of residual vinyl groups corresponds to a higher degree of cross-linking. Single Pulse Excitation (SPE) experiments are crucial for obtaining quantitative data.[3]

Experimental Protocol: Quantitative ¹³C Solid-State NMR

-

Sample Preparation:

-

Finely grind the dry this compound resin to a homogenous powder.

-

Pack the powder into an appropriate NMR rotor (e.g., 4 mm or 7 mm zirconia rotor).

-

-

Apparatus: A high-field solid-state NMR spectrometer.

-

Data Acquisition (SPE Experiment):

-

Set the magic angle spinning (MAS) rate (e.g., 10-15 kHz).

-

Use a short, high-power ¹³C pulse (e.g., a 90° pulse).

-

Employ a long recycle delay (at least 5 times the longest ¹³C T₁) to ensure full relaxation of all carbon nuclei for accurate quantification. This is a critical parameter and may require a preliminary T₁ measurement.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the Free Induction Decay (FID) with an appropriate line broadening.

-

Integrate the area of the peaks corresponding to the unreacted vinyl carbons (typically in the 110-140 ppm range) and the aromatic carbons (120-150 ppm range).

-

Calculate the effective cross-link ratio based on the relative integrals and the known stoichiometry of the monomers.[3]

-

Thermal Analysis

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. For cross-linked polymers, these methods provide valuable information about thermal stability, which is directly related to the network density.

TGA measures the change in mass of a sample as it is heated. It is used to determine the degradation temperatures and the composition of the material. A higher degree of cross-linking generally leads to enhanced thermal stability, meaning the polymer will start to decompose at a higher temperature.[12]

Experimental Protocol: TGA

-

Sample Preparation: Weigh approximately 5-10 mg of the dry resin into a TGA pan (e.g., alumina or platinum).

-

Apparatus: A thermogravimetric analyzer.

-

Data Acquisition:

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of degradation (T_onset) and the temperature of maximum rate of weight loss (from the first derivative of the TGA curve, DTG).

-

Compare the T_onset values for different batches of resin. A higher T_onset suggests a more thermally stable, and likely more cross-linked, material.[12]

-

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. While polystyrene sulfonate is an amorphous thermoset and does not exhibit a sharp melting point, DSC can be used to detect the glass transition temperature (Tg). The Tg is expected to increase with a higher degree of cross-linking, although it may be difficult to observe in highly cross-linked systems.[12]

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 5-10 mg of the dry resin into a DSC pan (e.g., aluminum) and seal it.

-

Apparatus: A differential scanning calorimeter.

-

Data Acquisition:

-

Use a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Heat from 25°C to 200°C at 10°C/min.

-

Cool to 25°C at 10°C/min.

-

Reheat from 25°C to 200°C at 10°C/min.

-

-

Conduct the experiment under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Analyze the data from the second heating scan.

-

Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

-

A higher Tg is indicative of restricted polymer chain mobility and thus a higher degree of cross-linking.

-

The combination of TGA and DSC in a Simultaneous Thermal Analyzer (STA) is highly efficient, as it provides both mass change and heat flow data from a single experiment under identical conditions.[2][13]

Morphological and Physical Analysis

These methods provide information on the physical structure of the resin beads and the physical consequences of the cross-linked network.

SEM provides high-resolution images of the surface topography of the resin beads.[14] It is used to assess particle size, shape, and surface morphology. While SEM does not directly measure cross-linking, it can reveal cracks or fractures on the particle surface, which may be related to the mechanical properties influenced by the cross-link density.[15][16]

Experimental Protocol: SEM

-

Sample Preparation:

-

Mount the dry resin powder onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[17]

-

-

Apparatus: A scanning electron microscope.

-

Data Acquisition:

-

Insert the sample into the SEM chamber and evacuate to high vacuum.

-

Use an appropriate accelerating voltage (e.g., 5-15 kV) and working distance.

-

Acquire images of the resin beads at various magnifications to observe the overall morphology and surface details.

-

-

Data Analysis:

-

Visually inspect the images for particle size distribution, sphericity, and surface integrity.[18] Note the presence of any surface features like pores or cracks.

-

Swelling studies provide an indirect but highly relevant measure of cross-link density. The ability of a resin to absorb a solvent and swell is inversely proportional to the density of its cross-links.[5]

Experimental Protocol: Gravimetric Swelling Ratio

-

Sample Preparation: Accurately weigh a known mass of the dry resin (W_dry).

-

Procedure:

-

Immerse the dry resin in a suitable solvent (e.g., deionized water or a buffer solution) in a sealed container.

-

Allow the resin to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

-

Carefully remove the swollen resin, blot the surface to remove excess solvent, and immediately weigh it (W_swollen).

-

-

Data Analysis:

-

Calculate the swelling ratio (Q) using the formula: Q = (W_swollen - W_dry) / W_dry.

-

A lower swelling ratio indicates a higher degree of cross-linking. This method is excellent for comparing different batches of resin.

-

Data Integration and Interpretation

The true power of this analytical approach lies in the integration of data from these orthogonal techniques.

Data Presentation Summary

| Analytical Technique | Key Parameter Measured | Relationship to Cross-Linking | Nature of Data |

| Solid-State ¹³C NMR | Residual vinyl groups | Inverse | Quantitative |

| TGA | Onset of degradation (T_onset) | Direct | Quantitative |

| DSC | Glass transition temp. (Tg) | Direct | Quantitative |

| Swelling Studies | Swelling Ratio (Q) | Inverse | Quantitative |

| FTIR Spectroscopy | Functional groups | N/A (Confirmatory) | Qualitative |

| SEM | Particle morphology | Indirect (Integrity) | Qualitative |

A logical workflow for analysis would start with FTIR and SEM for identity and basic morphology confirmation. This would be followed by quantitative analysis using TGA and swelling studies for routine batch-to-batch comparison. For in-depth investigations or troubleshooting, solid-state ¹³C NMR provides the most definitive quantitative measure of the effective cross-link density.

Workflow and Data Relationship Diagram

Caption: Workflow from synthesis to analysis and its link to performance.

Conclusion

The analysis of cross-linking in this compound is a critical component of quality control and drug development. It provides the fundamental understanding needed to link the resin's chemical structure to its therapeutic function. By employing a suite of complementary analytical techniques—from the direct quantitative power of solid-state NMR to the practical correlative data from thermal analysis and swelling studies—researchers can build a comprehensive profile of the material. This integrated approach, grounded in robust, well-defined protocols, ensures the development of a safe, effective, and consistent drug product.

References

- Harrison, D. J. P., Yates, W. R., & Johnson, J. F. (n.d.). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. Journal of Macromolecular Science, Part C, 25(4), 481–549.

- G. Golemme, et al. (1998). 13C Solid-State NMR Determination of Cross-Linking Degree in Superabsorbing Cellulose-Based Networks. Macromolecules, 31(12), 3796-3802.

- Gill, J. A., & Lott, D. E. (2021). Simultaneous Thermal Analysis of Anion and Cation Exchange Resins. Oak Ridge National Laboratory.

- Bontempo, D., et al. (2017). 1D NMR methods for determination of degree of cross-linking and BDDE substitution positions in HA hydrogels. Carbohydrate Polymers, 158, 68-75.

- Blümich, B., et al. (2017). Determination of the Degree of Cross-linking and Curing with Single-sided NMR. AMA Conferences.

- Blümich, B., et al. (2018). Single-sided NMR for the measurement of the degree of cross-linking and curing. Journal of Sensors and Sensor Systems, 7(1), 101-108.

- ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis.

- Royal Society of Chemistry. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing.

- Blümich, B., et al. (2017). Single-sided NMR for the measurement of the degree of cross-linking and curing. Journal of Sensors and Sensor Systems.

- Harrison, D. J. P., et al. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate.

- Pojanavaraphan, T., et al. (2010). Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery. AAPS PharmSciTech, 11(1), 214-222.

- Raja, S., & Barron, A. R. (2024). SEM: Scanning Electron Microscopy – Advances in Polymer Science. Pressbooks.

- Hartmann, P., et al. (2015). Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. Fraunhofer-Publica.

- Broden, A., & Simonson, R. (1981). Thermal stability of ion-exchange resins. SKB.com.

- Sherrington, D. C., & Simpson, S. (1997). Quantitative Solid State 13C NMR Studies of Highly Cross-Linked Poly(divinylbenzene) Resins. Macromolecules, 30(24), 7581-7587.

- Kim, S., et al. (2015). Thermokinetic analysis of spent ion-exchange resins for the optimization of carbonization reactor condition. ResearchGate.

- AZoOptics. (2022). SEM vs TEM for Polymer Analysis.

- Chemistry LibreTexts. (2022). 9.3: SEM and its Applications for Polymer Science.

- COXEM Co. Ltd. (2023). How can Polymers be Characterized Using SEM?. AZoM.

- ResearchGate. (n.d.). (b) FTIR spectra of the crosslinked PS-b- PHEMA-b-PSSA membranes with SA at 120 °C for 3 h.

- ResearchGate. (n.d.). FTIR spectra of: A) original PE film, b) polystyrene grafted and crosslinked PE film and C) crosslinked PE-g-PSSA adsorbent film.

- SciELO. (n.d.). Synthesis, characterization and thermal degradation of cross-linked polystyrene using the alkyne-functionalized esters as a cross-linker agent by click chemistry method.

- He, B. L. (1995). Ion exchange and adsorption resin.

- ResearchGate. (n.d.). FTIR spectra of (a) polystyrene, (b) cross-linked PS without dimethoxy...

- ResearchGate. (n.d.). FTIR spectra of the sulfonated polystyrene.

- He, J. Y., et al. (2012). Crosslinking effect on the deformation and fracture of monodisperse polystyrene-co-divinylbenzene particles. ResearchGate.

- He, J. Y., et al. (2013). Crosslinking effect on the deformation and fracture of monodisperse polystyrene-co-divinylbenzene particles. Express Polymer Letters, 7(4), 365-374.

- Kim, J. H., et al. (2004). Fully Crosslinked Poly(styrene-co-divinylbenzene) Microspheres by Precipitation Polymerization and Their Superior Thermal Properties. Journal of Polymer Science Part A: Polymer Chemistry, 42(4), 835-845.

- NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).

- MDPI. (2023). The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. Polymers, 15(12), 2636.

Sources

- 1. researchgate.net [researchgate.net]

- 2. info.ornl.gov [info.ornl.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. jsss.copernicus.org [jsss.copernicus.org]

- 6. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. future4200.com [future4200.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. expresspolymlett.com [expresspolymlett.com]

- 17. azooptics.com [azooptics.com]

- 18. azom.com [azom.com]

A-Z Guide to Molecular Weight Determination of Calcium Polystyrene Sulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular weight (MW) and molecular weight distribution (MWD) of Calcium Polystyrene Sulfonate are critical quality attributes that directly influence its therapeutic efficacy and safety as a potassium-binding resin. Accurate and precise determination of these parameters is paramount for drug development, quality control, and regulatory compliance. This comprehensive guide provides an in-depth exploration of the core analytical techniques for characterizing the molecular weight of this polymer. We delve into the theoretical underpinnings and practical considerations of Size Exclusion Chromatography (SEC) coupled with various detector technologies, including Refractive Index (RI), and Multi-Angle Light Scattering (MALS). This whitepaper offers detailed, field-proven protocols and explains the causality behind experimental choices, empowering researchers to develop robust, self-validating analytical methods.

Introduction: The Criticality of Molecular Weight in this compound Function

This compound is a cation-exchange resin employed in the treatment of hyperkalemia.[1][2][3] Its primary mechanism of action involves the exchange of calcium ions for potassium ions in the gastrointestinal tract, thereby reducing systemic potassium levels.[1][3] The polymer's three-dimensional structure and its ion-exchange capacity are intrinsically linked to its molecular weight and the distribution of polymer chain lengths.

The molecular weight of a polymer is not a single value but rather a distribution, as synthetic polymers consist of chains of varying lengths.[4][5] This distribution is characterized by various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).[4] The polydispersity index (PDI), the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution. These parameters collectively influence the resin's physical properties, such as its swelling characteristics and ion-exchange kinetics, which in turn dictate its clinical performance. Therefore, rigorous and reliable methods for MW determination are indispensable.

The Core Technique: Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the cornerstone technique for determining the molecular weight distribution of polymers.[6][7] The fundamental principle of SEC lies in the differential elution of molecules based on their hydrodynamic volume in solution.[8][9]

The separation occurs within a column packed with porous particles. Larger molecules, being excluded from the pores, travel a shorter path and elute first. Conversely, smaller molecules can permeate the pores to varying extents, resulting in a longer retention time. The output is a chromatogram where the retention time is inversely proportional to the logarithm of the molecular size.

The Challenge of Polyelectrolytes

This compound is a polyelectrolyte, a polymer with repeating units bearing an electrolyte group. These charged groups introduce complexities in SEC analysis. Electrostatic interactions between the polymer and the stationary phase, or intramolecular charge repulsion leading to chain expansion, can cause non-ideal separation behavior. To mitigate these effects, the mobile phase composition is critical. Typically, an aqueous mobile phase with a controlled ionic strength (e.g., using salts like sodium nitrate) and pH is employed to suppress these electrostatic interactions and ensure a size-based separation.[10][11]

Detection Methodologies: From Relative to Absolute Molecular Weight

The detector system coupled with the SEC column is what ultimately determines the molecular weight information obtained.

Conventional Calibration (Relative MW)

The simplest approach utilizes a concentration detector, such as a Refractive Index (RI) detector, which measures the change in the refractive index of the eluent as the polymer passes through. In this setup, the molecular weight is determined relative to a set of well-characterized polymer standards of the same chemical composition.[4][7][9]

A calibration curve is constructed by plotting the logarithm of the molecular weight of the standards against their elution times. The molecular weight of the unknown sample is then interpolated from this curve.

Causality Behind Experimental Choices:

-

Standard Selection: For accurate relative MW determination, the standards should be chemically and structurally similar to the analyte. For this compound, Sodium Polystyrene Sulfonate standards are the ideal choice.[10] If these are unavailable, other water-soluble standards like Polyacrylic Acid (PAA) may be used, but the results will be "equivalent" molecular weights and not a true representation.[12][13][14][15]

-

Limitations: This method's accuracy is contingent on the assumption that the hydrodynamic volume-to-molecular weight relationship is the same for both the standards and the sample. Any differences in polymer architecture (e.g., branching) can lead to significant inaccuracies.[16]

SEC with Multi-Angle Light Scattering (SEC-MALS): The Gold Standard for Absolute MW

To overcome the limitations of conventional calibration, SEC can be coupled with a Multi-Angle Light Scattering (MALS) detector. This powerful combination allows for the direct measurement of absolute molecular weight, independent of elution time and calibration standards.[8][16][17][18]

The principle of MALS is based on the relationship between the intensity of light scattered by a molecule and its molecular weight.[8][17] The MALS detector measures the scattered light at multiple angles, which allows for the determination of both the weight-average molecular weight (Mw) and the radius of gyration (Rg) of the polymer at every point across the elution peak.[18]

Why SEC-MALS is Authoritative:

-

Absolute Measurement: It eliminates the need for column calibration with polymer standards of the same composition, providing a true molecular weight.[4][9][16] This is particularly crucial for novel or complex polymers where appropriate standards may not exist.

-

Structural Information: The relationship between molecular weight and the radius of gyration can provide insights into the polymer's conformation in solution.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating system suitability checks to ensure data integrity.

Protocol 1: Relative Molecular Weight Determination by SEC-RI

Objective: To determine the relative molecular weight of this compound using conventional calibration.

Methodology:

-

System Preparation:

-

Mobile Phase: Prepare an aqueous mobile phase containing an appropriate salt concentration (e.g., 0.2 M Sodium Nitrate) and buffer to maintain a consistent pH. Filter and degas the mobile phase.

-

SEC System: Equilibrate the SEC columns (e.g., Agilent PL aquagel-OH or similar) with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RI detector.[11]

-

-

Calibration:

-

Prepare a series of at least 5-7 narrow Polystyrene Sulfonate standards of known molecular weights.

-

Inject each standard individually and record the peak retention time.

-

Construct a calibration curve by plotting log(MW) versus retention time. The curve should have a correlation coefficient (r²) ≥ 0.99.

-

-

Sample Analysis:

-

Prepare the this compound sample in the mobile phase at a known concentration. Ensure complete dissolution.

-

Inject the sample and record the chromatogram.

-

-

Data Processing:

-

Integrate the sample peak and use the calibration curve to calculate the Mn, Mw, Mz, and PDI.

-

System Suitability:

-

Flow Rate Precision: The relative standard deviation (RSD) of the flow rate should be ≤ 2.0%.

-

Injection Precision: The RSD of the retention times for replicate injections of a standard should be ≤ 1.0%.

-

Calibration Check: A mid-range calibration standard should be run as a check sample; its calculated MW should be within ±10% of the certified value.